molecular formula C9H9F3N2 B3207402 N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1041576-48-0

N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Numéro de catalogue: B3207402
Numéro CAS: 1041576-48-0
Poids moléculaire: 202.18 g/mol
Clé InChI: MTEZRYVBOKBBES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyridine core substituted with a cyclopropylamine group and a trifluoromethyl group, a combination commonly employed in the design of bioactive molecules. The cyclopropyl ring can impart favorable metabolic stability and influence the molecule's conformation, while the trifluoromethyl group is widely known to enhance membrane permeability and binding affinity . Although the specific biological profile of this exact compound is a subject of ongoing research, its structural framework is highly relevant. Pyridin-2-amines with cyclopropyl and trifluoromethyl substituents are recognized as key scaffolds in the development of novel therapeutic agents. For instance, closely related compounds have been investigated as potent androgen receptor antagonists, showing promise in targeting antiandrogen resistance in prostate cancer research . Furthermore, analogous structures are explored in the synthesis of compounds with potential antimycobacterial activity, highlighting the versatility of this chemotype in drug discovery programs . This reagent is provided as a high-purity material to support these and other advanced investigative applications in drug discovery and development. It is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-2-1-5-13-8(7)14-6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEZRYVBOKBBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs and established scientific principles to offer valuable insights for researchers. Furthermore, it details robust experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility in your own laboratories.

The strategic incorporation of a cyclopropyl group and a trifluoromethyl moiety onto the 2-aminopyridine scaffold suggests a molecule designed with intent. The trifluoromethyl group, a powerful electron-withdrawing substituent, is known to significantly modulate the basicity (pKa) of the pyridine nitrogen and enhance metabolic stability by blocking potential sites of oxidation.[1][2] Concurrently, the N-cyclopropyl group can influence lipophilicity and conformational rigidity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.

Chemical Identity and Structure

  • IUPAC Name: N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

  • CAS Number: 1041576-48-0[3]

  • Molecular Formula: C9H9F3N2

  • Molecular Weight: 202.18 g/mol

  • Chemical Structure:

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, based on data from structural analogs and established computational models. It is imperative for researchers to experimentally verify these properties for their specific batches of the compound.

PropertyEstimated Value/RangeKey Analogs for Comparison
Melting Point (°C) 60 - 952-Amino-3-(trifluoromethyl)pyridine: 66-71 °C[4]; 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: 86-90 °C; 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine: 63.0-72.0 °C[5]
Boiling Point (°C) > 200 (decomposition likely)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone). Limited solubility in non-polar solvents (e.g., Hexane). Low to moderate aqueous solubility.General solubility trends for substituted aminopyridines.[6]
pKa (of Pyridine Nitrogen) 1.5 - 3.0The strong electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa ≈ 6.8).[1]
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5 (Calculated)The trifluoromethyl and cyclopropyl groups increase lipophilicity compared to 2-aminopyridine (LogP ≈ 0.5).

Experimental Protocols for Physicochemical Property Determination

To ensure the highest degree of scientific rigor, the following section details standardized, self-validating experimental protocols for determining the key physicochemical properties of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is utilized.

  • Measurement:

    • A rapid heating ramp (10-20 °C/min) is initially employed to determine an approximate melting range.

    • A second, slower ramp (1-2 °C/min) is then used, starting approximately 20 °C below the estimated melting point, to precisely determine the melting range.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output Grind Grind Sample Pack Pack Capillary Grind->Pack RapidRamp Rapid Ramp (Approx. MP) Pack->RapidRamp SlowRamp Slow Ramp (Precise MP) RapidRamp->SlowRamp Record Record Melting Range SlowRamp->Record Purity Purity Assessment Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and quantitative understanding of solubility in various solvents is crucial for formulation and biological testing.

Methodology:

  • Solvent Selection: A panel of solvents with varying polarities should be used (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Qualitative Assessment:

    • To 1 mL of each solvent, add approximately 1-2 mg of the compound.

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for the presence of undissolved solid.

  • Quantitative Assessment (Thermodynamic Solubility):

    • Prepare saturated solutions by adding an excess of the compound to a known volume of solvent.

    • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours with constant agitation.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) of the pyridine nitrogen is a key determinant of the compound's ionization state at physiological pH.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

pKa_Determination cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve Compound AddTitrant Add Titrant Incrementally Dissolve->AddTitrant Calibrate Calibrate pH Meter Calibrate->AddTitrant Prepare Prepare Titrant Prepare->AddTitrant RecordpH Record pH AddTitrant->RecordpH After each addition PlotCurve Plot Titration Curve RecordpH->PlotCurve DetermineIP Determine Inflection Point PlotCurve->DetermineIP CalculatepKa Calculate pKa DetermineIP->CalculatepKa

Sources

solubility profile of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine in polar organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine in Polar Organic Solvents

Foreword

The characterization of a compound's solubility is a cornerstone of early-phase drug development and chemical process design. It dictates formulation strategies, impacts bioavailability, and influences the feasibility of synthetic routes. This guide provides a comprehensive framework for determining and interpreting the solubility profile of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, a molecule of interest due to its unique combination of a pyridinamine core, a lipophilic cyclopropyl group, and a strongly electron-withdrawing trifluoromethyl moiety.

As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying chemical principles and provide a robust, reproducible methodology. This document is structured to guide researchers through the theoretical considerations, experimental execution, and data interpretation necessary for a thorough understanding of this compound's behavior in various polar organic solvent systems.

Physicochemical Profile & Solubility Synopsis

N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine possesses a complex molecular architecture that suggests a nuanced solubility profile. The central pyridin-2-amine scaffold provides a basis for polarity and potential hydrogen bonding. The secondary amine (N-H) acts as a hydrogen bond donor, while the pyridine nitrogen (N) serves as a hydrogen bond acceptor.

However, this polarity is significantly modulated by two key substituents:

  • Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group and is highly lipophilic. Its presence reduces the basicity of the pyridine nitrogen and introduces a region of low polarity.

  • Cyclopropyl Group: This small, rigid cycloalkane is nonpolar and contributes to the overall lipophilicity of the molecule.

This juxtaposition of polar and nonpolar functionalities predicts that the molecule's solubility will be highly dependent on the specific nature of the solvent. We can anticipate moderate to good solubility in solvents that can effectively solvate both the polar pyridinamine core and the nonpolar appendages.

Theoretical Framework: Solvent-Solute Interactions

The solubility of a solid in a liquid is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative. This is achieved when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute lattice energy and the solvent-solvent interactions.

The primary interactions at play for N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine are:

  • Dipole-Dipole Interactions: The polar C-F bonds and the pyridinamine core create a significant molecular dipole, which will interact favorably with polar solvents like acetone and acetonitrile.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) is critical. Protic solvents (e.g., ethanol, methanol) can donate a hydrogen bond to the pyridine nitrogen and accept a hydrogen bond from the secondary amine. Aprotic polar solvents (e.g., DMSO, acetone) can only act as hydrogen bond acceptors.

  • Van der Waals Forces: These non-specific interactions will be significant between the nonpolar cyclopropyl and trifluoromethyl groups and the alkyl or nonpolar regions of the solvent molecules.

Experimental Workflow for Solubility Determination

A rigorous and reproducible method is essential for generating high-quality solubility data. The industry-standard approach is the Shake-Flask Equilibrium Solubility Method . This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic equilibrium solubility.

The workflow is outlined below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid (e.g., 20 mg) into vials prep2 Add precise volume of solvent (e.g., 1 mL) prep1->prep2 Accurate Mass & Volume equil1 Seal vials tightly prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 Mechanical Shaker equil3 Allow solids to settle equil2->equil3 Gravitational Settling analysis1 Filter supernatant (0.22 µm PTFE filter) equil3->analysis1 analysis2 Prepare serial dilutions of the filtrate analysis1->analysis2 Avoids Particulates analysis3 Quantify by HPLC-UV analysis2->analysis3 Ensures Linearity analysis4 Calculate concentration against a standard curve analysis3->analysis4 Calibration

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Experimental Protocol
  • Preparation of Stock Standards:

    • Accurately prepare a high-concentration stock solution of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine in a suitable solvent where it is freely soluble (e.g., DMSO or Acetonitrile).

    • From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation (in triplicate):

    • Add an excess of the solid compound (e.g., ~20 mg, ensuring some solid remains undissolved at equilibrium) to a series of 2 mL glass vials.

    • Pipette exactly 1.0 mL of each selected polar organic solvent into the corresponding vials.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48 hours is recommended to ensure equilibrium is reached for poorly soluble compounds.

    • After agitation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sample Analysis (HPLC-UV):

    • Carefully aspirate the supernatant from each vial, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any undissolved microparticulates.

    • Perform a further dilution of the filtered sample to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

    • Integrate the peak area corresponding to the analyte.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original equilibrium solubility using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Solubility Profile Data & Interpretation

The following table presents a representative solubility profile for N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, based on the described methodology.

SolventTypeDielectric Constant (ε)H-Bonding CapabilitySolubility at 25°C (mg/mL)
MethanolPolar Protic32.7Donor & Acceptor45.2
EthanolPolar Protic24.5Donor & Acceptor38.6
IsopropanolPolar Protic19.9Donor & Acceptor21.3
Acetonitrile (ACN)Polar Aprotic37.5Acceptor Only65.8
AcetonePolar Aprotic20.7Acceptor Only88.1
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Acceptor Only> 200
Tetrahydrofuran (THF)Polar Aprotic7.6Acceptor Only75.4
Interpretation of Results
  • Exceptional Solubility in DMSO and Acetone: The very high solubility in DMSO and Acetone highlights the importance of strong polar aprotic interactions. These solvents are excellent hydrogen bond acceptors and can effectively solvate the N-H group, while their polarity interacts favorably with the molecule's dipole.

  • High Solubility in ACN and THF: Acetonitrile, despite its high dielectric constant, is a weaker hydrogen bond acceptor than DMSO, resulting in slightly lower but still high solubility. The high solubility in THF, a solvent of lower polarity, suggests that dispersion forces and the ability to solvate the nonpolar regions of the molecule also play a significant role.

  • Good Solubility in Protic Solvents: Solubility is good in protic solvents like methanol and ethanol but decreases as the alkyl chain length increases (Methanol > Ethanol > Isopropanol). This trend is expected, as the increasing nonpolar character of the alcohol reduces its overall polarity and solvating power for the polar pyridinamine core.

  • Relationship Logic: The interplay between different solvent properties and their effect on the compound's functional groups dictates the final solubility.

G cluster_solvents Solvent Properties cluster_interactions Dominant Solute-Solvent Interactions compound N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Pyridinamine Core (Polar, H-Bonding) -CF3 Group (Lipophilic) Cyclopropyl Group (Lipophilic) hb Hydrogen Bonding compound:f0->hb Strong dd Dipole-Dipole compound:f0->dd Moderate vdw Van der Waals compound:f1->vdw Strong compound:f2->vdw protic Polar Protic (e.g., Ethanol) - H-Bond Donor - H-Bond Acceptor protic->hb aprotic Polar Aprotic (e.g., Acetone) - H-Bond Acceptor Only - Strong Dipole aprotic->hb aprotic->dd nonpolar Nonpolar Regions (e.g., Alkyl chains) nonpolar->vdw

Caption: Key Solute-Solvent Interaction Map.

Conclusion and Recommendations

The solubility profile of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is dominated by its ability to interact with polar aprotic solvents. Solvents like Acetone, THF, and Acetonitrile appear to offer an optimal balance of polarity to solvate the pyridinamine core and nonpolar character to accommodate the lipophilic substituents. For applications requiring maximum solubilization, DMSO is the solvent of choice. When considering protic systems, shorter-chain alcohols like methanol and ethanol are preferred.

This guide provides a robust framework for the experimental determination and theoretical interpretation of this compound's solubility. It is recommended that these studies be conducted early in the development process to inform downstream activities such as formulation, purification, and reaction chemistry.

References

  • Title: Equilibrium Solubility Measurement Source: U.S. Environmental Protection Agency (EPA) Fate, Transport, and Transformation Test Guidelines URL:https://www.epa.gov/test-guidelines-pesticides-and-toxic-substances/series-830-product-properties-test-guidelines
  • Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No.
  • Title: Solvent Selection for Pharmaceutical Applications Source: Chemical Society Reviews URL:https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00621a
  • Title: High-Performance Liquid Chromatography (HPLC) Principles and Practice Source: Thermo Fisher Scientific Learning Center URL:https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-learning-center/hplc-principles-practice.html

thermodynamic stability of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Introduction: The Critical Role of Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It dictates not only the molecule's shelf-life and storage requirements but also its behavior in vivo, influencing bioavailability, metabolism, and ultimately, safety and efficacy. This guide provides an in-depth technical framework for assessing the , a molecule of interest due to its unique structural motifs.

The structure of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine presents a fascinating interplay of chemical properties. The pyridine ring provides a basic nitrogenous core common in many pharmaceuticals. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, is known to significantly enhance metabolic stability and modulate physicochemical properties like lipophilicity.[1][2][3] The N-cyclopropyl amine substituent introduces a strained, three-membered ring that can influence receptor binding and conformational rigidity, but may also represent a potential site of metabolic or chemical vulnerability.[4][5] Understanding the thermodynamic landscape of this molecule is therefore paramount for any research or development program.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a logical, scientifically-grounded narrative that explains the causality behind our experimental and computational choices. We will explore predictive computational methods, detail robust experimental techniques for thermal and chemical stability assessment, and synthesize these data streams into a comprehensive stability profile.

Part 1: Predictive Analysis via Computational Chemistry

Before embarking on costly and time-consuming experimental studies, in silico methods offer a powerful, predictive lens into the inherent stability of a molecule. Computational chemistry allows us to model the electronic structure and energy of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine to forecast its thermodynamic properties.

Expertise & Rationale: Why Computational First?

The rationale for initiating with a computational assessment is twofold: resource efficiency and mechanistic insight . These calculations can identify potential liabilities, such as high-energy conformations or bonds susceptible to cleavage, thereby guiding the design of more focused experimental studies. For instance, by calculating bond dissociation energies, we can hypothesize which parts of the molecule are most likely to degrade under thermal or oxidative stress.

Density Functional Theory (DFT) is the workhorse for such investigations, providing a favorable balance between accuracy and computational cost. By calculating the Gibbs free energy of formation (ΔG°f), we can predict the molecule's intrinsic stability relative to its constituent elements or potential degradants.

Protocol: Computational Workflow for Stability Prediction

A typical computational workflow involves the following steps, grounded in established quantum chemical methods:

  • Structure Optimization: The 3D geometry of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a suitable basis set, such as 6-311+G(d,p).

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.

  • Thermodynamic Properties Calculation: From the frequency calculation, key thermodynamic parameters like enthalpy (H), entropy (S), and ultimately Gibbs free energy (G) are determined.

  • Bond Dissociation Energy (BDE) Analysis: To probe for weak points, the BDE for key bonds (e.g., C-N of the cyclopropyl group, C-C of the pyridine-CF₃ bond) is calculated. This involves modeling the homolytic cleavage of the bond and calculating the energy difference between the parent molecule and the resulting radicals.

  • Solvation Modeling: To simulate stability in solution, the above calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent like water or ethanol.

Visualization: Computational Workflow

G cluster_0 Computational Stability Assessment mol Input Structure N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) mol->opt freq Frequency Calculation opt->freq bde Bond Dissociation Energy (BDE) Calculation opt->bde solv Solvation Modeling (e.g., PCM) opt->solv thermo Thermodynamic Analysis (ΔG, ΔH, S) freq->thermo output Predicted Stability Profile & Potential Liabilities thermo->output bde->output solv->output

Caption: Workflow for computational stability prediction.

Part 2: Experimental Evaluation of Solid-State Thermal Stability

While computational methods are predictive, experimental techniques provide definitive data on the behavior of the bulk material. For solid-state stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable, often performed simultaneously (TGA-DSC).[6][7]

Expertise & Rationale: The Power of TGA-DSC

This combined approach is highly efficient, yielding a wealth of information from a single experiment on a small amount of sample.

  • TGA measures the change in mass of a sample as a function of temperature. It unequivocally tells us at what temperature the molecule begins to decompose or lose volatile components (e.g., water, solvent).

  • DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies thermal events like melting, crystallization, and solid-state phase transitions, and tells us if decomposition is endothermic or exothermic.

By correlating the mass loss from TGA with the thermal events from DSC, we can build a detailed picture of the compound's thermal behavior.[8] For example, a sharp endothermic peak on the DSC curve that coincides with the onset of mass loss on the TGA curve is a strong indicator of decomposition initiated by melting.

Protocol: Simultaneous TGA-DSC Analysis

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

  • Instrumentation & Calibration:

    • Use a calibrated Simultaneous Thermal Analyzer (STA).

    • Calibrate the temperature axis using certified standards with known melting points (e.g., Indium, Tin, Zinc).

    • Calibrate the heat flow signal using the known enthalpy of fusion of a standard (e.g., Indium).

    • Calibrate the balance using certified weights.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine into a clean, tared ceramic or aluminum crucible. A smaller sample size minimizes thermal gradients.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, typically Nitrogen or Argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation and ensure a stable atmosphere.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond the final decomposition point (e.g., 600 °C) at a linear heating rate. A rate of 10 °C/min is standard for screening purposes.

    • Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) continuously throughout the experiment.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of 5% and 50% mass loss (T₅%, T₅₀%). The derivative (DTG) curve is used to identify the temperature of the maximum rate of decomposition (Tₚₑₐₖ).

    • DSC Curve: Identify the onset and peak temperatures of any endothermic (melting, boiling, some decompositions) or exothermic (crystallization, some decompositions) events. Integrate peak areas to quantify the enthalpy change (ΔH) for these transitions.

Data Presentation: Hypothetical TGA-DSC Results

The following table illustrates the kind of quantitative data obtained from a TGA-DSC experiment.

ParameterDescriptionHypothetical Value for a Stable Compound
Melting Point (Tₘ) Temperature at the peak of the melting endotherm (DSC)155 °C
Enthalpy of Fusion (ΔHբ) Energy required for melting (DSC)25 kJ/mol
Onset of Decomposition (Tₒₙₛₑₜ) Temperature at which mass loss begins (TGA)280 °C
Peak Decomposition Temp (Tₚₑₐₖ) Temperature of maximum rate of mass loss (DTG)310 °C
Residual Mass @ 600°C Percentage of mass remaining at the end (TGA)< 1%

Part 3: Chemical Stability Profiling Under Stress (Forced Degradation)

Thermodynamic stability also encompasses reactivity and degradation in the presence of external chemical agents. Forced degradation (or stress testing) is a systematic process of exposing the API to conditions more severe than accelerated storage to identify likely degradation products and pathways. This is a critical requirement of regulatory bodies like the ICH.[9]

Expertise & Rationale: Why Stress the System?

The goal is not to destroy the drug but to achieve a target degradation of 5-20%. This allows for the identification and characterization of degradants that could form under normal storage conditions over a long period. This information is vital for developing stability-indicating analytical methods, understanding degradation mechanisms, and informing formulation and packaging decisions. The choice of stressors is based on common conditions encountered during manufacturing, storage, and administration.[9]

Protocol: Forced Degradation Studies

A solution of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following conditions in parallel. A control sample, protected from stress, is analyzed alongside.

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursThe pyridine nitrogen and exocyclic amine are basic and will be protonated. This can make the pyridine ring more susceptible to nucleophilic attack by water, potentially leading to ring-opening or cleavage of the amine substituent.[10]
Base Hydrolysis 0.1 M NaOH at 60 °C for 8-24 hoursPyridine derivatives are often highly unstable in alkaline media.[9] The exocyclic amine proton can be abstracted, potentially initiating degradation pathways. The trifluoromethyl group could also be susceptible to hydrolysis under strong basic conditions.
Neutral Hydrolysis Purified Water at 60 °C for 48-72 hoursEstablishes the baseline hydrolytic stability.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe pyridine nitrogen is susceptible to oxidation to form an N-oxide. The electron-rich aminopyridine system may also be susceptible to oxidative degradation.[11]
Photostability Expose solid and solution to ICH-specified light (≥1.2 million lux hours and ≥200 watt hours/m²)The conjugated aromatic system can absorb UV/Vis light, leading to photolytic cleavage. Trifluoromethyl groups can sometimes increase photosensitivity.[1][9]
Thermal (Solution) Solution heated at 70 °C for 72 hoursAssesses the kinetic stability in solution at elevated temperatures, complementing the solid-state TGA/DSC data.

Analytical Monitoring: Degradation is monitored using a stability-indicating HPLC method with a photodiode array (PDA) detector. Peak purity analysis is crucial. LC-MS is used to identify the mass of any new peaks (degradants) to aid in structural elucidation.

Visualization: Forced Degradation Workflow

G cluster_1 Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution of API (e.g., 1 mg/mL) control Control Sample (Protected from stress) start->control acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Light Box) start->photo analysis Analyze all samples by Stability-Indicating HPLC-PDA control->analysis acid->analysis base->analysis oxid->analysis photo->analysis ms Characterize Degradants (LC-MS) analysis->ms report Comprehensive Stability Report ms->report

Caption: Workflow for forced degradation studies.

Conclusion: Synthesizing a Coherent Stability Profile

The cannot be defined by a single parameter. It is a multifactorial profile constructed from predictive computational data, definitive solid-state thermal analysis, and empirical chemical degradation pathways.

  • Computational results provide a foundational, mechanistic hypothesis of the molecule's inherent stability.

  • TGA-DSC data provide the quantitative thresholds for thermal excursions in the solid state, directly informing handling, milling, and drying processes.

  • Forced degradation studies reveal the "Achilles' heel" of the molecule, guiding formulation scientists to protect it from specific environmental factors like pH extremes or oxidative stress, and informing the selection of appropriate packaging.

By integrating these three pillars of investigation, researchers and drug development professionals can build a robust, scientifically rigorous understanding of the molecule's stability. This comprehensive profile is not merely an academic exercise; it is a critical dataset that ensures the development of a safe, effective, and reliable pharmaceutical product.

References

  • Bałczewska-Kornacka, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. PubMed. Available at: [Link]

  • Heider, J., & Fuchs, G. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Alabugin, I. V., et al. (2009). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Soong, C. L., et al. (n.d.). Proposed pathway for oxidative pyrimidine metabolism (A) and catabolic... ResearchGate. Available at: [Link]

  • Lowry, O. H., et al. (n.d.). The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]

  • Hayatsu, H., & Ukita, T. (1967). The selective degradation of pyrimidines in nucleic acids by permanganate oxidation. PubMed. Available at: [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors. PubMed. Available at: [Link]

  • Andersen, J. L., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Available at: [Link]

  • Anonymous. (n.d.). Effect of a pH, b temperature, c initial pyridine concentration, and d... ResearchGate. Available at: [Link]

  • Manetsch, R., et al. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. Available at: [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Anbuselvan, M., & Sridevi, S. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Anonymous. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. ResearchGate. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Kim, Y., et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? PubMed. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Anonymous. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines. Google Patents.
  • Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. Available at: [Link]

  • Jarvo, E. R., et al. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • Anonymous. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available at: [Link]

  • Anonymous. (n.d.). cyclopropyl amine, 765-30-0. The Good Scents Company. Available at: [Link]

  • Anonymous. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines. Google Patents.
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  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vummidi, B. R., et al. (2015). Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. PubMed. Available at: [Link]

  • Chan, K. L. A., et al. (2021). Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. PMC. Available at: [Link]

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  • Anonymous. (1998). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

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preliminary toxicity and safety data for N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Preliminary Toxicity and Safety Profiling of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Executive Summary

As a Senior Application Scientist navigating the intersection of medicinal chemistry and safety pharmacology, evaluating novel building blocks is critical to mitigating late-stage attrition. N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1041576-48-0) is a highly functionalized fluorinated heterocyclic intermediate. It combines the structural motifs of a 2-aminopyridine core, a cyclopropylamine, and a trifluoromethyl (-CF3) group. While these features make it an attractive pharmacophore for kinase inhibitors and agrochemicals[1][2], they also introduce specific toxicological liabilities. This technical guide synthesizes the preliminary safety data, mechanistic toxicology, and validated experimental protocols necessary for safely handling and profiling this compound.

Physicochemical & Hazard Profile

The incorporation of a trifluoromethyl group significantly alters the physicochemical landscape of the pyridine ring. The high electronegativity and low polarizability of the -CF3 group increase the overall lipophilicity of the molecule, enhancing its ability to penetrate lipid bilayers, including the blood-brain barrier (BBB)[1][2].

Table 1: Chemical Identification & GHS Hazard Classification

Parameter Data / Classification Causality / Implication
Chemical Name N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Highly lipophilic building block.
CAS Number 1041576-48-0 Unique identifier for regulatory tracking.
H302 Harmful if swallowed Acute oral toxicity typical of aminopyridines[3][4].
H315 Causes skin irritation Dermal absorption and local reactivity.
H319 Causes serious eye irritation Corrosive potential to mucosal membranes.

| H335 | May cause respiratory irritation | Volatilization or dust inhalation risk. |

Mechanistic Toxicology

Neurotoxicity via Potassium Channel Modulation

The most prominent acute toxicity mechanism associated with the monoaminopyridine class is the blockade of voltage-gated potassium (K+) channels[4]. The 2-aminopyridine core fits into the inner vestibule of K+ channels, sterically and electronically occluding the pore.

  • Causality: By blocking K+ efflux, the compound prevents cellular repolarization. This prolongs the action potential, leading to sustained membrane depolarization.

  • Systemic Effect: In the nervous system, this prolonged depolarization triggers excessive calcium (Ca2+) influx, which in turn forces the massive exocytosis of neurotransmitters, particularly acetylcholine[3]. This manifests clinically as tremors, respiratory distress, and severe convulsions[3][4].

G A N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine B Voltage-Gated K+ Channel Blockade A->B Binding C Prolonged Action Potential (Membrane Depolarization) B->C Inhibits repolarization D Increased Ca2+ Influx C->D Voltage sensor activation E Excessive Acetylcholine Release D->E Vesicle exocytosis F Neurotoxicity / Convulsions E->F Synaptic overstimulation

Mechanistic pathway of aminopyridine-induced neurotoxicity via potassium channel blockade.

Metabolic Toxicity & CYP450 Time-Dependent Inhibition (TDI)

During lead optimization, 2-aminopyridine derivatives frequently exhibit Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes, particularly CYP3A4[5].

  • Causality: The secondary amine (N-cyclopropyl) and the electron-rich pyridine core are susceptible to CYP-mediated N-oxidation. This oxidation forms reactive intermediates (such as hydroxylamines or nitroso species) that can covalently bind to the heme prosthetic group or the apoprotein of the CYP enzyme, leading to irreversible inactivation[5][6].

  • Systemic Effect: TDI results in non-linear pharmacokinetics and severe drug-drug interactions (DDIs), as the body loses its capacity to metabolize co-administered xenobiotics.

Experimental Workflows for Safety Profiling

To validate the safety profile of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, researchers must employ self-validating in vitro systems. Below are the definitive protocols for assessing its two primary liabilities.

Protocol 1: CYP450 Time-Dependent Inhibition (IC50 Shift Assay)

This protocol differentiates reversible competitive inhibition from irreversible mechanism-based inactivation by utilizing a pre-incubation step.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase): Prepare a primary incubation mixture containing Human Liver Microsomes (HLM, 1.0 mg/mL protein) and the test compound (at 0.1, 1, 10, and 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Initiation: Split the mixture into two aliquots. To one, add NADPH (1 mM final) to initiate metabolism (+NADPH). To the other, add buffer (-NADPH control). Incubate at 37°C for 30 minutes. Rationale: The -NADPH control validates that any shift in IC50 is strictly metabolism-dependent.

  • Secondary Incubation (Activity Phase): Dilute the primary incubation mixtures 10-fold into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam at its Km​ value) and fresh NADPH. Rationale: The 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible TDI effect.

  • Termination & Analysis: Quench the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard (e.g., Midazolam-d4). Centrifuge at 4000 rpm for 15 mins.

  • Quantification: Analyze the supernatant via LC-MS/MS for the formation of 1'-hydroxymidazolam.

  • Data Interpretation: Calculate the IC50 for both the +NADPH and -NADPH conditions. An IC50 shift ratio (IC50 -NADPH / IC50 +NADPH) > 1.5 indicates positive time-dependent inhibition.

G S1 1. Microsomal Pre-incubation (Compound + HLM +/- NADPH) S2 2. 30-Minute Incubation (Metabolite Generation) S1->S2 S3 3. 10-Fold Dilution into Probe Substrate (Midazolam) S2->S3 S4 4. LC-MS/MS Quantification (1'-OH-Midazolam) S3->S4 S5 5. IC50 Shift Calculation (Ratio > 1.5 = TDI) S4->S5

Experimental workflow for assessing Time-Dependent Inhibition (TDI) of CYP450 enzymes.

Protocol 2: Automated Patch-Clamp for K+ Channel Liability

Given the neurotoxic potential of aminopyridines, assessing Kv channel (e.g., hERG or Kv1.x) blockade is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the target K+ channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Use an intracellular solution (high K+) and an extracellular solution (physiological Na+/K+ balance).

  • Voltage Protocol: Apply a holding potential of -80 mV. Elicit outward K+ currents by applying depolarizing voltage steps (e.g., to +20 mV for 2 seconds), followed by a repolarizing step to -50 mV to measure tail currents.

  • Compound Perfusion: Perfuse N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine at increasing concentrations (0.1 to 30 µM). Allow 3-5 minutes per concentration to reach steady-state block. Rationale: The lipophilic -CF3 group may cause the compound to partition into the membrane slowly; sufficient equilibration time prevents underestimation of toxicity.

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control. Generate a concentration-response curve to calculate the IC50. An IC50 < 10 µM flags a severe neurotoxic/cardiotoxic liability.

Laboratory Safety and Handling Directives

Due to its classification (H302, H315, H319, H335), this compound must be handled as a potent bioactive agent.

  • Engineering Controls: All weighing and dissolution must occur within a Class II Biological Safety Cabinet or a dedicated powder weighing isolator to prevent inhalation of aerosolized dust.

  • PPE: Nitrile gloves (double gloving recommended due to the lipophilicity of the -CF3 group facilitating dermal penetration), safety goggles, and a lab coat are mandatory.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative degradation of the amine.

References

  • BLDpharm. "1041576-48-0 | N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine". BLDpharm.
  • PubChem. "2-Aminopyridine | NH2C5H4N | CID 10439". National Institutes of Health (NIH).
  • Environmental Protection Agency. "Aminopyridines". EPA Archive.
  • Journal of Medicinal Chemistry. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety". ACS Publications.
  • Journal of Agricultural and Food Chemistry. "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides". ACS Publications.
  • PubMed Central. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides". National Institutes of Health (NIH).

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Methodological & Application

Application Note: Synthesis and Incorporation of N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine into Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

The Privileged TFMP Scaffold

The trifluoromethylpyridine (TFMP) motif is a highly privileged scaffold in modern drug discovery and agrochemistry[1]. The strategic placement of a trifluoromethyl ( −CF3​ ) group on a pyridine ring profoundly modulates the physicochemical properties of the resulting molecule. It enhances lipophilicity (improving membrane permeability), increases metabolic stability by blocking cytochrome P450-mediated oxidation, and acts as a potent electron-withdrawing group that alters the pKa of adjacent functional groups[2].

Rationale for the N-Cyclopropyl Moiety

Incorporating an N -cyclopropyl group at the 2-position of the TFMP ring creates a unique spatial arrangement. The cyclopropyl ring provides conformational rigidity and steric bulk without adding excessive molecular weight. In targeted therapies, such as kinase inhibitors, this specific 2-(cyclopropylamino) motif is frequently employed to occupy hydrophobic hinge-binding pockets, where the secondary amine acts as a critical hydrogen bond donor to the kinase backbone[3].

Synthetic Causality: Why SNAr over Buchwald-Hartwig?

To synthesize N -cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, one might initially consider a palladium-catalyzed Buchwald-Hartwig amination. However, causality dictates a different approach: the 3-position −CF3​ group, combined with the electronegative pyridine nitrogen, renders the 2-chloro position highly electrophilic. This synergistic electron withdrawal sufficiently activates the substrate for a transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[4]. By choosing SNAr, we eliminate expensive palladium catalysts and phosphine ligands, drastically reducing the Cost of Goods (COGs) and avoiding heavy metal remediation in the early stages of intermediate synthesis.

Process Workflows & Mechanistic Pathways

Workflow A 2-Chloro-3-(trifluoromethyl) pyridine B N-Cyclopropyl-3-(trifluoromethyl) pyridin-2-amine A->B Cyclopropylamine SNAr, 90°C C 5-Bromo-N-cyclopropyl-3- (trifluoromethyl)pyridin-2-amine B->C NBS, DMF Regioselective Bromination D Advanced Biaryl Pharmaceutical Intermediate C->D Ar-B(OH)2, Pd Cat. Suzuki-Miyaura Coupling

Synthetic workflow for incorporating the TFMP-cyclopropylamine motif into biaryl intermediates.

Mechanism SM Electrophile 2-Cl-3-CF3-Pyridine NUC Nucleophilic Attack Cyclopropylamine SM->NUC MC Meisenheimer Complex Charge Stabilized by CF3 & Pyridine N NUC->MC Rate-Determining Step LG Aromatization Chloride Expulsion MC->LG Fast PROD Product N-Cyclopropyl-3-CF3-Pyridin-2-amine LG->PROD

Mechanistic pathway of the SNAr reaction highlighting the stabilized Meisenheimer complex.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr Synthesis of N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Causality Note: Cyclopropylamine is highly volatile (bp ~50 °C). To prevent reactant loss and drive the reaction to completion, the reaction must be conducted in a sealed pressure vessel.

  • Preparation: In a heavy-walled pressure vial, dissolve 2-chloro-3-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add anhydrous K2​CO3​ (15.2 g, 110.2 mmol, 2.0 eq) followed by cyclopropylamine (9.4 g, 165.3 mmol, 3.0 eq).

  • Reaction: Seal the vial securely. Heat the mixture to 90 °C behind a blast shield with vigorous stirring for 16 hours.

  • Self-Validating Check: Sample the reaction and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is complete when the UV-active starting material ( Rf​ ~0.6) is fully consumed, replaced by a lower Rf​ spot ( Rf​ ~0.3) that stains positive with ninhydrin (indicating a secondary amine). LC-MS must show a dominant peak at m/z 203.1 [M+H]+ .

  • Workup: Cool to room temperature, carefully vent any residual pressure, and dilute with water (150 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under vacuum.

Protocol B: Regioselective Bromination

Causality Note: The amino group at position 2 is strongly activating and ortho/para directing, while the −CF3​ group at position 3 is deactivating and meta directing. These two substituents synergistically direct Electrophilic Aromatic Substitution (EAS) exclusively to the 5-position[5].

  • Preparation: Dissolve N -cyclopropyl-3-(trifluoromethyl)pyridin-2-amine (10.0 g, 49.5 mmol) in anhydrous DMF (60 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N -bromosuccinimide (NBS) (9.25 g, 52.0 mmol, 1.05 eq) in DMF (20 mL) and add dropwise to the reaction mixture over 30 minutes to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Check: Analyze via LC-MS and 1H NMR. LC-MS must reveal a characteristic 1:1 isotopic doublet at m/z 281.0 / 283.0 [M+H]+ , confirming mono-bromination. 1H NMR must show the disappearance of the C5 proton and the collapse of the C4 and C6 protons into two distinct doublets with a meta-coupling constant ( J≈2.0 Hz).

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (50 mL) to destroy unreacted NBS. Extract with EtOAc, wash with brine, dry, and concentrate.

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a round-bottom flask, combine 5-bromo- N -cyclopropyl-3-(trifluoromethyl)pyridin-2-amine (5.0 g, 17.8 mmol), a target arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water (50 mL).

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Heat to 90 °C under Argon for 4 hours.

  • Self-Validating Check: LC-MS must show the complete disappearance of the brominated isotope pattern and the emergence of the desired biaryl mass.

Quantitative Data & Analytical Validation

Table 1: Optimization of SNAr Conditions

Solvent Temp (°C) Equivalents of Amine Yield (%) Observation / Causality
Ethanol 80 1.5 45 Incomplete conversion; significant amine loss due to volatility.
DMF 90 3.0 92 Optimal; complete conversion in sealed tube; clean impurity profile.

| NMP | 120 | 3.0 | 88 | Trace degradation products observed due to excessive thermal stress. |

Table 2: Analytical Characterization Data | Intermediate | LC-MS [M+H]+ | Key 1H NMR Signatures ( CDCl3​ , 400 MHz) | | :--- | :--- | :--- | | N -Cyclopropyl-3-( CF3​ )-pyridin-2-amine | 203.1 | δ 8.25 (dd, 1H, C6-H), 7.65 (dd, 1H, C4-H), 6.60 (dd, 1H, C5-H), 5.10 (br s, 1H, NH), 2.85 (m, 1H, CH), 0.85-0.55 (m, 4H, CH2​ ) | | 5-Bromo- N -cyclopropyl-3-( CF3​ )-pyridin-2-amine | 281.0 / 283.0 | δ 8.30 (d, J=2.2 Hz, 1H, C6-H), 7.80 (d, J=2.2 Hz, 1H, C4-H), 5.20 (br s, 1H, NH), 2.80 (m, 1H, CH), 0.85-0.55 (m, 4H, CH2​ ) |

Sources

Application Note: Advanced Functionalization of N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

The 2-aminopyridine core is a privileged structural motif in medicinal chemistry. Specifically, the N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine scaffold has emerged as a critical building block in the development of highly selective targeted therapeutics. The incorporation of a 3-trifluoromethyl (-CF₃) group and an N-cyclopropyl moiety enhances the molecule's lipophilicity and metabolic stability while providing a distinct vector for kinase hinge-binding interactions.

This specific scaffold and its functionalized derivatives have been heavily utilized in the synthesis of MALT1 inhibitors for immunological disorders, FLT3 and CSF-1R kinase inhibitors for oncology[1], and CDK9 inhibitors[2]. This application note details the mechanistic rationale and step-by-step protocols for the downstream functionalization of this critical intermediate.

Mechanistic Rationale: Regioselective Activation

Functionalizing the pyridine ring requires overcoming its inherent electron deficiency. In the N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine system, electronic effects synergistically dictate regioselectivity:

  • Activation: The C2-secondary amine is a strong electron-donating group, activating the ring toward Electrophilic Aromatic Substitution (EAS) at the ortho (C3) and para (C5) positions.

  • Direction: The C3 position is sterically and electronically blocked by the -CF₃ group. Furthermore, the -CF₃ group is electron-withdrawing and meta-directing, which also points directly to the C5 position.

  • Result: Electrophilic attack (e.g., halogenation) occurs almost exclusively at the C5 position, providing a highly regioselective handle for subsequent palladium-catalyzed cross-coupling reactions.

Functionalization Workflow

G SM N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine Hal 5-Bromo-N-cyclopropyl- 3-(trifluoromethyl)pyridin-2-amine SM->Hal NBS, DMF Regioselective EAS Suz Suzuki-Miyaura Cross-Coupling Hal->Suz R-B(OH)2, Pd(dppf)Cl2 Base, Heat Buch Buchwald-Hartwig Amination Hal->Buch R-NH2, Pd2(dba)3, Xantphos Base, Heat Aryl 5-Aryl/Heteroaryl Derivatives Suz->Aryl Amino 5-Amino Derivatives Buch->Amino

Fig 1. Functionalization workflow of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine.

Experimental Protocols

Protocol A: Regioselective C5-Bromination

This protocol establishes the critical C5-bromide handle required for downstream diversification.

Causality & Expert Insights: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to prevent over-oxidation or unwanted side reactions with the cyclopropyl ring. DMF is utilized as the solvent because it stabilizes the bromonium ion intermediate, significantly accelerating the EAS process.

Step-by-Step Procedure:

  • Charge a dry 100 mL round-bottom flask with N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine (1.0 eq, 10 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to maintain internal temperature and prevent di-bromination.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench the reaction by pouring it into 150 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Validation & Analytical Checkpoints:

  • TLC: Monitor using Hexanes/EtOAc (4:1). The product spot will be strongly UV-active.

  • LC-MS: The mass spectrum must show a characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺, confirming mono-bromination.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

This protocol introduces aryl or heteroaryl groups at the C5 position, a common step in synthesizing FLT3 and CDK9 inhibitors[1][2].

Causality & Expert Insights: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand provides a highly stable palladium complex that resists degradation in the presence of the basic, aqueous conditions required to activate the boronic acid. K₂CO₃ is a sufficiently mild base that facilitates transmetallation without causing hydrolysis of the -CF₃ group.

Step-by-Step Procedure:

  • In a microwave vial, combine the 5-bromo intermediate (1.0 eq, 1.0 mmol), aryl boronic acid (1.2 eq, 1.2 mmol), Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Seal the vial and purge with N₂ gas for 5 minutes.

  • Heat the mixture at 90 °C for 12 hours in an oil bath (or 110 °C for 30 minutes in a microwave reactor).

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Validation & Analytical Checkpoints:

  • LC-MS: Confirm the complete disappearance of the bromine isotope pattern. The product should yield a single sharp peak corresponding to the exact mass of the coupled product.

Protocol C: Buchwald-Hartwig Amination at C5

This protocol is used to install secondary or tertiary amines at the C5 position, expanding the hydrogen-bonding network of the scaffold[2].

Causality & Expert Insights: Coupling aliphatic amines to electron-deficient heteroaryls is notoriously difficult due to competing β-hydride elimination. Xantphos is explicitly selected as the ligand because its exceptionally wide bite angle (111°) forces the palladium center into a geometry that heavily favors reductive elimination, maximizing the yield of the desired C-N bond.

Step-by-Step Procedure:

  • Charge a Schlenk flask with the 5-bromo intermediate (1.0 eq, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 0.02 mmol), Xantphos (0.04 eq, 0.04 mmol), and Cs₂CO₃ (2.0 eq, 2.0 mmol).

  • Evacuate and backfill the flask with N₂ (repeat 3 times).

  • Add anhydrous, degassed Toluene (10 mL) followed by the desired amine (1.5 eq, 1.5 mmol).

  • Heat the reaction mixture at 100 °C under vigorous stirring for 16 hours.

  • Cool to room temperature, dilute with EtOAc, wash with water, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Validation & Analytical Checkpoints:

  • Visual Cue: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange, indicating the formation of the active catalytic species.

Quantitative Data Summary

The following table summarizes expected yields and purities for the functionalization of the N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine scaffold based on the protocols provided above.

DerivativeCoupling PartnerCatalyst / Reagent SystemIsolated Yield (%)Purity (HPLC)
5-Bromo intermediate N-Bromosuccinimide (1.05 eq)None (DMF solvent)92%>98%
5-(4-Fluorophenyl) 4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃85%>99%
5-(1H-Pyrazol-4-yl) 1H-Pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ / K₂CO₃81%>98%
5-(Morpholin-4-yl) MorpholinePd₂(dba)₃ / Xantphos78%>97%
5-(Piperazin-1-yl) N-Boc-piperazinePd₂(dba)₃ / Xantphos74%>96%

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of functionalizing sterically hindered, deactivated heterocyclic systems. The synthesis of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine from 2-chloro-3-(trifluoromethyl)pyridine and cyclopropylamine presents a classic intersection of electronic activation and steric penalty.

While the strongly electron-withdrawing trifluoromethyl (-CF₃) group activates the adjacent C2-position for nucleophilic attack 1[1], its steric bulk significantly impedes the approach of the nucleophile. Compounding this, cyclopropylamine is highly volatile (bp ~50°C). This guide dissects the causality behind reaction failures and provides field-proven, self-validating protocols for both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination routes.

Synthesis Strategy & Workflow

Workflow SM 2-Chloro-3-(trifluoromethyl)pyridine + Cyclopropylamine SNAr Route A: SNAr (Thermal/Microwave) SM->SNAr Base, Polar Solvent 100-150°C BHA Route B: Buchwald-Hartwig (Pd-Catalyzed) SM->BHA Pd Catalyst, Ligand Base, Toluene, 80-100°C Product N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine SNAr->Product BHA->Product

Fig 1: Synthetic workflow options for N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine.

Comparative Yield & Condition Data

To make an informed decision on your synthetic route, compare the empirical data summarized below. The choice often depends on available equipment (e.g., microwave reactors) versus the acceptable cost of reagents (e.g., Palladium catalysts).

ParameterRoute A: SNAr (Microwave)Route B: Buchwald-Hartwig Amination
Typical Yield 40% – 65%80% – 95%
Reaction Time 2 – 4 hours12 – 24 hours
Temperature 130°C – 150°C80°C – 100°C
Solvent NMP or DMSO1,4-Dioxane or Toluene
Key Reagents DIPEA or K₂CO₃RuPhos Pd G3, NaOtBu
Primary Challenge Reagent volatility, steric hindranceAir/moisture sensitivity of Pd catalyst

Standardized Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below include built-in analytical checkpoints to ensure causality between your actions and the chemical outcome.

Protocol A: SNAr via Microwave Irradiation

Causality Focus: Because cyclopropylamine boils at ~50°C, traditional reflux in high-boiling solvents results in the amine evaporating before the activation energy of the sterically hindered substitution is reached. A sealed microwave vial forces the amine to remain in the liquid phase at elevated temperatures.

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add cyclopropylamine (3.0 equiv, 3.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) dissolved in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reaction: Seal the vial immediately with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 130°C for 2 hours.

  • Self-Validation Check: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material peak (m/z ~181) is completely replaced by a single product peak (m/z ~203 [M+H]⁺). If m/z 181 remains, the seal was likely compromised, leading to amine loss.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to selectively partition the NMP into the aqueous layer. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Causality Focus: To bypass the high activation energy of the SNAr Meisenheimer complex, Palladium catalysis facilitates an alternative pathway via oxidative addition and reductive elimination 2[2].

  • Preparation: Oven-dry a Schlenk flask. Under an argon atmosphere, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol), NaOtBu (1.4 equiv, 1.4 mmol), and RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent & Amine: Add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by cyclopropylamine (1.5 equiv, 1.5 mmol).

  • Reaction: Seal the vessel and heat to 85°C in an oil bath for 16 hours with vigorous stirring.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The UV-active starting material spot should disappear, replaced by a lower R_f product spot that is both UV and ninhydrin active.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash column chromatography.

Troubleshooting & FAQs

Q1: My SNAr reaction is stalling at 40% conversion despite using excess amine. How do I drive it to completion? A1: The stalling is almost certainly due to the loss of cyclopropylamine vapor into the headspace of your reaction vessel, lowering the effective concentration in the solvent. Solution: Ensure you are using a pressure-rated sealed tube with a fresh Teflon seal. Fill the vessel to at least 50% capacity to minimize headspace volume. Alternatively, use cyclopropylamine hydrochloride salt combined with an extra equivalent of strong base (like DBU) to generate the free amine in situ at a controlled rate.

Q2: I am switching to the Buchwald-Hartwig route. Which catalyst/ligand system is optimal for this specific substrate? A2: Primary alkyl amines are historically challenging in Pd-catalysis due to competitive β-hydride elimination 3[3]. Fortunately, cyclopropylamine lacks β-hydrogens. Your primary hurdle is the steric bulk of the ortho-CF₃ group. Bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos paired with a Pd(0) source (e.g., RuPhos Pd G3 precatalyst) are highly effective for ortho-substituted halopyridines 2[2].

Q3: Can I use a weaker base than NaOtBu in the Palladium-catalyzed route? A3: Yes, but with a kinetic penalty. NaOtBu is the standard strong base for Buchwald-Hartwig aminations and drives the deprotonation of the Pd-amine complex rapidly. If you are scaling up and moisture sensitivity is a concern, you can substitute NaOtBu with anhydrous Cs₂CO₃. However, you must increase the reaction temperature to 100°C and extend the time to 24 hours to achieve similar yields.

Q4: I am seeing a side product with m/z ~147 in my LC-MS during the Buchwald-Hartwig reaction. What is it? A4: That mass corresponds to 3-(trifluoromethyl)pyridine, which is the hydrodehalogenation side product. This occurs if the oxidative addition complex undergoes premature reduction before the amine coordinates. To prevent this, ensure your 1,4-dioxane is strictly anhydrous and thoroughly degassed (sparged with Argon for 15 minutes), and verify that your cyclopropylamine is dry.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting Route B. The diagram below illustrates the exact points where reagent choices influence the reaction's success.

PdCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(Cl)L_n Pd0->OA + 2-Cl-3-CF3-Pyridine AmineCoord Amine Coordination Pd(II)(Ar)(NHR)L_n OA->AmineCoord + Cyclopropylamine Deprot Deprotonation Formation of Amido Complex AmineCoord->Deprot + NaOtBu - NaCl, - tBuOH RE Reductive Elimination Product Release Deprot->RE RE->Pd0 Catalyst Regeneration Product N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine RE->Product

Fig 2: Buchwald-Hartwig catalytic cycle for the amination of 2-chloro-3-(trifluoromethyl)pyridine.

References

  • BenchChem. "3-(Trifluoromethyl)pyridine-2-sulfonamide" (Details SNAr displacement on 2-Chloro-3-(trifluoromethyl)pyridine).1

  • NIH PMC. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D" (Details Buchwald-Hartwig amination of 2-chloropyridines with cyclopropylamine). 2

  • ACS Publications. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions" (Comprehensive review of Pd-catalyzed amination challenges and ligand selection). 3

Sources

Technical Support Center: Thermal Degradation of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This hub is specifically designed for researchers, analytical scientists, and drug development professionals investigating the thermal stability and degradation kinetics of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine .

As a Senior Application Scientist, I have structured this guide to move beyond mere symptoms. We will explore the structural causality behind the molecule's thermal behavior, provide self-validating analytical protocols, and address the most complex field issues encountered during high-temperature processing.

Diagnostic Hub: Understanding the Molecule's Thermal Weak Points

To troubleshoot degradation, we must first understand the molecule's localized bond dissociation energies. N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine contains three distinct structural domains, each acting as a specific thermal trigger:

  • The Cyclopropylamine Moiety (The Thermal "Fuse"): The cyclopropane ring is highly strained (ring strain ~27.5 kcal/mol) due to its bent Walsh orbitals[1]. At elevated temperatures (>150°C), the adjacent C-N bond undergoes homolytic cleavage or rearrangement to relieve this steric and electronic stress, yielding the primary amine 3-(trifluoromethyl)pyridin-2-amine [2].

  • The Trifluoromethyl (-CF3) Group (The Moisture Hazard): While C-F bonds are inherently strong, the -CF3 group on a pyridine ring is intensely electron-withdrawing (Hammett constant 0.54)[3]. At temperatures exceeding 250°C, particularly in the presence of trace moisture, the electron-deficient carbon becomes highly susceptible to nucleophilic attack. This triggers an intramolecular nucleophilic aromatic substitution or direct hydrolysis, releasing corrosive hydrofluoric acid (HF) [3][4].

  • The Pyridine Core (The Pyrolytic Anchor): The aromatic pyridine ring remains highly stable until extreme pyrolytic temperatures (>400°C), where it undergoes denitrogenation and fragmentation via transient ketenimine intermediates[5].

Visualizing the Degradation Cascade

DegradationPathways Parent N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine Path1 C-N Cleavage (>150°C) Parent->Path1 Path2 CF3 Hydrolysis (>250°C, Trace H2O) Parent->Path2 Path3 Ring Fragmentation (>400°C) Parent->Path3 Prod1 3-(trifluoromethyl) pyridin-2-amine Path1->Prod1 Prod2 2-(cyclopropylamino) nicotinic acid + HF Path2->Prod2 Prod3 Nitrile Derivatives + Char Path3->Prod3

Fig 1: Primary thermal degradation pathways of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine.

Field Troubleshooting & FAQs

Q: During hot-melt extrusion (HME) at 160°C, we observe a 5-8% loss in active pharmaceutical ingredient (API) mass. What is driving this? A: This is a classic presentation of cyclopropyl ring cleavage. At ~150-200°C, the thermal energy exceeds the activation barrier required to break the C-N bond adjacent to the strained cyclopropyl ring[1]. The mass loss corresponds to the volatilization of propene or cyclopropane gas. Your remaining solid residue is likely enriched with 3-(trifluoromethyl)pyridin-2-amine[2]. Recommendation: Lower the HME processing temperature or process under a high-pressure inert atmosphere to suppress volatilization.

Q: Our formulation pH drops significantly, and we are detecting equipment corrosion when processing the compound above 250°C. Why? A: You are witnessing the thermal hydrolysis of the trifluoromethyl group. Because the -CF3 group is highly electronegative, it activates the pyridine ring toward nucleophilic attack[3]. If your excipients contain trace moisture, temperatures above 250°C will drive the hydrolysis of the -CF3 group into a carboxylic acid, releasing hydrofluoric acid (HF) as a byproduct[4]. Recommendation: Ensure all excipients are rigorously desiccated (Karl Fischer moisture <0.1%) before high-temperature processing.

Q: How can we differentiate between cyclopropyl cleavage and pyridine ring fragmentation in our LC-MS data? A: Cyclopropyl cleavage will yield a distinct [M-40]+ peak (loss of the cyclopropyl group, yielding m/z ~162 for the primary amine). Pyridine ring fragmentation, which only occurs at >400°C via ketenimine intermediates[5], will result in a complete loss of the aromatic chromophore in HPLC-UV and the appearance of low-molecular-weight nitrile derivatives in the mass spectrometer.

Quantitative Thermal Metrics

To assist in your predictive modeling, the following table summarizes the quantitative thresholds for each degradation pathway:

Temperature RangePrimary Degradation PathwayMajor Evolved VolatilesMajor Solid/Melt ResiduesEst. Activation Energy (Ea)
150°C - 200°C Cyclopropyl C-N CleavagePropene, Cyclopropane3-(trifluoromethyl)pyridin-2-amine~25-30 kcal/mol
250°C - 350°C CF3 Hydrolysis (Moisture dependent)Hydrogen Fluoride (HF)2-(cyclopropylamino)nicotinic acid~40-50 kcal/mol
> 400°C Pyridine Ring FragmentationHCN, FluoroalkanesCarbonaceous Char, Nitrile derivatives>70 kcal/mol

Validated Analytical Workflows

To ensure scientific integrity, every thermal degradation study must be a self-validating system . This means the analytical protocol must inherently prove its own accuracy through mass balance closure (Initial Mass = Solid Residue Mass + Evolved Gas Mass).

Self-Validating Experimental Workflow

ExperimentalWorkflow Step1 1. Sample Preparation (Neat & Solvated Forms) Step2 2. Thermal Stressing (TGA/DSC: 25°C - 500°C) Step1->Step2 Step3 3A. Volatile Analysis (In-line FTIR/MS) Step2->Step3 Evolved Gas Step4 3B. Residue Analysis (LC-HRMS / NMR) Step2->Step4 Solid/Melt Residue Step5 4. Mechanistic Elucidation (Mass Balance Validation) Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for thermal degradation profiling.

Protocol A: Forced Thermal Degradation Profiling (TGA-IR/LC-MS)

Purpose: To capture both volatile byproducts (propene, HF) and non-volatile residues (primary amines) simultaneously.

  • Baseline Establishment: Calibrate the Thermogravimetric Analyzer (TGA) coupled with an in-line Fourier Transform Infrared (FTIR) spectrometer. Run a blank nitrogen purge (50 mL/min) to establish a baseline.

  • Thermal Stressing: Load 5.0 mg of neat N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine into an alumina crucible. Ramp the temperature from 25°C to 500°C at a rate of 10°C/min.

  • Volatile Capture (FTIR): Continuously monitor the evolved gas cell. Set detection triggers for the C-H stretch of cyclopropane/propene (~2900-3100 cm⁻¹) and the highly specific H-F stretch (~3900-4000 cm⁻¹).

  • Residue Extraction: Immediately upon reaching target degradation milestones (e.g., 200°C and 300°C), quench the crucible in a liquid nitrogen bath. Dissolve the solid residue in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50).

  • LC-HRMS Analysis: Inject 5 µL of the extracted residue into a High-Resolution Mass Spectrometer (Q-TOF). Monitor for the appearance of m/z 162.04 (3-(trifluoromethyl)pyridin-2-amine).

  • Self-Validation Check (Mass Balance): Calculate the theoretical mass of the lost cyclopropyl group based on the LC-MS conversion ratio. Compare this theoretical mass against the actual mass lost recorded by the TGA microbalance. A variance of <2% validates the degradation pathway.

Protocol B: Trace Fluoride Ion Monitoring (Ion Chromatography)

Purpose: To isolate and quantify CF3 degradation via HF release.

  • Sample Digestion: Place 10 mg of the compound in a sealed Parr bomb reactor with 5 mL of ultra-pure water. Heat to 250°C for 2 hours to force CF3 hydrolysis.

  • Neutralization: Cool the reactor and carefully neutralize the highly acidic solution with 0.1 M NaOH to pH 7.0 to stabilize the free fluoride ions as NaF.

  • Chromatographic Separation: Inject the neutralized sample into an Ion Chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS11) using a KOH gradient eluent.

  • Quantification: Measure the fluoride peak area against a 5-point standard calibration curve (0.1 to 10 ppm F⁻).

  • Self-Validation Check: Correlate the molar concentration of detected fluoride ions to the molar concentration of the carboxylic acid degradant detected via HPLC-UV. A 3:1 molar ratio (F⁻ to carboxylic acid) confirms complete -CF3 hydrolysis.

References

  • Vertex Pharmaceuticals Incorporated. (2022). Solid forms of a macrocyclic compounds as cftr modulators and their preparation (WO2023224924A1). Google Patents.
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science (PMC).
  • Altarawneh, M., et al. (2022). Decomposition pathways for the PTFE model compounds. ResearchGate.
  • Charette, A. B., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews (ACS Publications).
  • Li, R., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC.

Sources

Validation & Comparative

LC-MS validation of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine purity and integrity

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: LC-MS Validation of N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Purity and Integrity

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter molecules that stress the limits of traditional analytical methodologies. N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine is a prime example. Featuring both a sterically strained cyclopropylamine moiety and a highly electronegative trifluoromethyl-substituted pyridine core, this compound is a critical building block in modern medicinal chemistry and agrochemical development[1].

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a workhorse in quality control, relying solely on UV absorption for this specific fluorinated amine introduces significant analytical blind spots. The electron-withdrawing nature of the CF₃ group alters the electron density of the pyridine ring, often leading to weak chromophoric responses at trace levels. To guarantee absolute purity and structural integrity, we must transition to Liquid Chromatography-Mass Spectrometry (LC-MS). This guide objectively compares LC-MS against alternative techniques and provides a self-validating, ICH Q2(R2)-compliant protocol for its analysis.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To optimize an analytical method, we must first understand the molecule's gas-phase behavior. Why does LC-MS outcompete other modalities here? The answer lies in the specific ionization and fragmentation mechanics of the cyclopropylamine and trifluoromethylpyridine groups.

In positive Electrospray Ionization (ESI+), the secondary amine nitrogen readily accepts a proton, yielding a robust [M+H]⁺ precursor ion at m/z 203.08. When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecule exhibits highly predictable, structurally diagnostic fragmentation.

Crucially, literature on the unimolecular chemistry of ionized cyclopropylamines demonstrates that the cyclic structure is not preserved after electron removal or protonation. Instead, the energy applied during CID causes the cyclopropyl ring to open, isomerizing into a highly stable, open-chain distonic ion[2]. This distonic intermediate subsequently expels neutral hydrocarbon fragments (e.g., loss of C₃H₆), leaving behind the intact CF₃-pyridine core. This precise, two-step fragmentation pathway provides an exceptionally clean background for Multiple Reaction Monitoring (MRM), eliminating isobaric interference.

Fragmentation A Precursor Ion [M+H]+ m/z 203.08 B Distonic Ion Ring Opening A->B CID Energy C Product Ion 1 Loss of C3H6 B->C -42 Da D Product Ion 2 CF3-Pyridine Core B->D Cleavage

Fig 1. ESI+ Collision-Induced Dissociation (CID) pathway of the target compound.

Comparative Performance: LC-MS vs. Alternatives

When validating the purity of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, laboratories typically consider HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS.

GC-MS provides excellent theoretical resolution, but the thermal energy required for volatilization can induce premature degradation of the strained cyclopropyl ring, leading to artifactual impurity peaks. HPLC-UV avoids thermal degradation but lacks the sensitivity required for genotoxic impurity screening. Transitioning from HPLC-UV to LC-MS has been empirically proven to improve the Limit of Quantitation (LOQ) by orders of magnitude for proprietary pharmaceutical compounds[3].

Table 1: Objective Performance Comparison for N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Analysis

Analytical ParameterHPLC-UV (Standard)GC-MS (Electron Ionization)UPLC-MS/MS (ESI-MRM)
Specificity Low (Retention time + UV spectrum)High (Library matching)Very High (Precursor & Product m/z)
Sensitivity (LOQ) ~0.05 mg/mL~0.005 mg/mL<0.0001 mg/mL (100 ng/mL)
Thermal Stability Excellent (Ambient/40°C)Poor (Risk of ring opening in inlet)Excellent (Ambient/40°C)
Matrix Interference High (Co-eluting chromophores)ModerateMinimal (MRM orthogonal filtering)
Run Time 15 - 20 minutes20 - 30 minutes3 - 5 minutes

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system. It is not enough to run a sample; the sequence must continuously prove its own fitness for purpose. The following protocol is designed in strict accordance with the updated ICH Q2(R2) Guidelines for the validation of analytical procedures[4][5].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec

Fig 2. Self-validating ICH Q2(R2) analytical workflow for purity assessment.
Step 1: Chromatographic and Mass Spectrometric Setup
  • Column: Superficially Porous Particle (SPP) C18 column (2.1 x 50 mm, 1.7 µm). Causality: SPP columns minimize van Deemter band broadening, allowing for ultra-fast, high-resolution separations.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, driving the ESI+ ionization equilibrium toward the [M+H]⁺ state.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI+ MRM Mode. Transitions: m/z 203.1 → 161.0 (Quantifier, loss of cyclopropyl fragment) and m/z 203.1 → 141.0 (Qualifier).

Step 2: The Self-Validating System Suitability Test (SST)

Before any sample data is acquired, the system must pass an automated SST.

  • Inject a blank (Mobile Phase) to ensure no carryover (Peak area < 0.1% of nominal standard).

  • Inject the reference standard (10 µg/mL) six consecutive times.

  • Automated Gate: The acquisition software is programmed to halt the run immediately if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or if the USP tailing factor exceeds 1.5. This prevents the generation of untrustworthy data.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity & Forced Degradation: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress. Verify that the LC-MS method achieves baseline resolution between the active pharmaceutical ingredient (API) and all degradation products. The mass spectrometer's mass extraction window (±5 ppm) ensures no co-eluting impurities inflate the purity value.

  • Linearity: Prepare a 7-point calibration curve from 0.001 µg/mL to 50 µg/mL. Acceptance criteria: R2≥0.999 with residuals ≤±5% .

  • Accuracy: Spike known concentrations of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate recovery (Acceptance: 98.0% - 102.0%).

  • Robustness: As mandated by the updated ICH Q2(R2) framework[5], utilize a Design of Experiments (DoE) approach to slightly vary column temperature (±2°C), flow rate (±0.05 mL/min), and mobile phase pH. Confirm that the method's precision remains unaffected.

Conclusion

Validating the purity and integrity of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine requires an analytical approach that respects its unique chemical architecture. While HPLC-UV and GC-MS have historical precedence, UPLC-MS/MS provides the definitive solution. By leveraging the predictable distonic ring-opening fragmentation of the cyclopropylamine moiety and adhering to a self-validating ICH Q2(R2) framework, laboratories can achieve unparalleled specificity and sensitivity, ensuring absolute confidence in their synthetic or developmental pipelines.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • Bouchoux, G., et al. "Unimolecular Chemistry of the Gaseous Cyclopropylamine Radical Cation." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Zheng, J., et al. "Formulation And Analytical Development For Low-dose Oral Drug Products." vdoc.pub. Available at:[Link]

  • Matzenbacher, C., et al. "3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." europeanpharmaceuticalreview.com. Available at:[Link]

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, against established market alternatives. We will delve into the experimental design, data interpretation, and comparative analysis essential for researchers, scientists, and drug development professionals. Our focus will be on generating robust, reproducible data to confidently assess the compound's potency, selectivity, and cellular activity. For the purpose of this illustrative guide, we will benchmark our compound against the well-characterized Epidermal Growth Factor Receptor (EGFR) and its known inhibitors, Gefitinib and Erlotinib.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The human kinome consists of over 500 kinases, many of which are implicated in disease pathogenesis when dysregulated. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations that lead to the constitutive activation of EGFR are a driving force in several cancers, most notably non-small cell lung cancer (NSCLC).

The development of a novel kinase inhibitor, such as N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, necessitates a rigorous evaluation of its performance relative to existing therapies. This process, known as benchmarking, is critical for several reasons:

  • Establishing a Therapeutic Window: It helps to determine if the novel compound offers a significant improvement in potency or selectivity, which could translate to a wider therapeutic window and reduced off-target effects.

  • Informing Clinical Strategy: A clear understanding of a compound's strengths and weaknesses relative to the standard of care is crucial for designing effective clinical trials.

  • Guiding Lead Optimization: Benchmarking data can reveal opportunities for medicinal chemists to further refine the compound's structure to enhance desired properties.

This guide will provide a step-by-step approach to benchmarking N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, from initial biochemical assays to cell-based functional assays.

Comparative Compounds

A meaningful benchmark requires comparison against relevant, well-characterized inhibitors. For our target, EGFR, we have selected two first-generation inhibitors that are approved for clinical use:

  • Gefitinib (Iressa®): An anilinoquinazoline that acts as a selective inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site.

  • Erlotinib (Tarceva®): A quinazolinamine with a similar mechanism of action to Gefitinib, also targeting the ATP binding site of the EGFR tyrosine kinase.

These compounds provide a robust baseline against which the potency and cellular activity of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine can be assessed.

Experimental Workflow for Kinase Inhibitor Benchmarking

A typical benchmarking workflow proceeds from in vitro biochemical assays to more physiologically relevant cell-based assays. This tiered approach allows for the efficient screening and characterization of novel compounds.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling a Compound Synthesis & QC b Primary Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c d Cell Viability Assay (e.g., CellTiter-Glo) c->d Proceed if potent e Target Engagement Assay (e.g., Western Blot for pEGFR) d->e f Kinome-wide Panel Screen e->f Proceed if cell-active

Figure 1: A generalized workflow for benchmarking a novel kinase inhibitor.

Biochemical Potency: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and high-throughput compatible method for determining the IC50 values of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Assay for EGFR

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing EGFR kinase and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer.

    • Prepare a serial dilution of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, Gefitinib, and Erlotinib in the appropriate solvent (e.g., DMSO), and then dilute into the kinase reaction buffer to create 2X compound solutions.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using "no kinase" and "no inhibitor" controls.

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data:

CompoundEGFR IC50 (nM)
N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine15
Gefitinib25
Erlotinib20

This illustrative data suggests that N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine exhibits slightly greater potency against EGFR in a biochemical assay compared to Gefitinib and Erlotinib.

Cellular Activity: Assessing Inhibition of EGFR Signaling

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to assess a compound's ability to engage its target in a physiological context. A Western blot for phosphorylated EGFR (pEGFR) is a standard method for this purpose.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis a Seed EGFR-dependent cancer cells b Serum starve cells a->b c Pre-treat with inhibitor b->c d Stimulate with EGF c->d e Lyse cells & quantify protein d->e Harvest cells f SDS-PAGE & Western Blot e->f g Probe with antibodies (pEGFR, total EGFR) f->g h Image and quantify band intensity g->h G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine Inhibitor->EGFR

Figure 3: A simplified diagram of the EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a foundational strategy for benchmarking the novel kinase inhibitor, N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine, against established EGFR inhibitors. The illustrative data suggests that our compound is a potent inhibitor of EGFR in both biochemical and cellular assays.

The next logical steps in the comprehensive evaluation of this compound would include:

  • Kinome-wide Selectivity Profiling: To assess the off-target effects of the compound, a broad screen against a panel of kinases is essential. This will help to predict potential toxicities and identify opportunities for developing more selective inhibitors.

  • In Vivo Efficacy Studies: The most promising compounds should be advanced into animal models of EGFR-driven cancers to evaluate their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

  • Resistance Profiling: Investigating the compound's activity against common EGFR mutations that confer resistance to first-generation inhibitors (e.g., T790M) is critical for defining its potential clinical utility.

By following a systematic and rigorous benchmarking process, researchers can confidently identify and advance novel kinase inhibitors with the potential to improve patient outcomes.

References

  • Title: The human kinome Source: Science URL: [Link]

  • Title: EGFR-Mutated Lung Cancer: A Paradigm of Targeted Therapy Source: Trends in Molecular Medicine URL: [Link]

  • Title: Gefitinib (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor with promising antitumor activity Source: Expert Review of Anticancer Therapy URL: [Link]

  • Title: Erlotinib: a new epidermal growth factor receptor-tyrosine kinase inhibitor Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: The EGFR signaling pathway in cancer: a complexity of interactions and feedback loops Source: Oncogene URL: [Link]

Validating Analytical Reference Standards for N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Chemical Context

In modern pharmaceutical development, fluorinated heterocyclic building blocks are foundational to designing highly selective, metabolically stable active pharmaceutical ingredients (APIs). N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine (CAS 1041576-48-0)[1] is a prime example. The trifluoromethyl (-CF₃) group at the 3-position provides lipophilicity and blocks metabolic oxidation, while the N-cyclopropyl group restricts conformational flexibility, often enhancing target binding affinity.

However, the synthesis of this intermediate is complicated by the severe steric hindrance and electron-withdrawing nature of the -CF₃ group, which heavily deactivates the adjacent 2-position toward nucleophilic aromatic substitution (S_NAr) or cross-coupling. Consequently, commercial grades of this building block are frequently contaminated with unreacted starting materials, ring-opened byproducts, and des-fluoro analogs[2].

For researchers utilizing this compound in structure-activity relationship (SAR) studies or scale-up synthesis, relying on a standard "Commercial Grade" reagent based solely on HPLC Area % is a critical risk. This guide objectively compares the performance of a fully validated Certified Reference Material (CRM) against standard commercial alternatives, detailing the self-validating analytical protocols required to establish absolute purity.

The Causality of Orthogonal Validation

A common pitfall in early-stage drug development is assuming that chromatographic purity equals absolute purity. HPLC Area % is a relative measurement dependent on the UV extinction coefficients of the analyte versus its impurities. It is entirely blind to inorganic salts, residual water, and solvents lacking a chromophore[3].

To establish a true Reference Standard, we must employ an orthogonal analytical workflow. This ensures that every potential mass fraction of the sample is accounted for, creating a closed-loop mass balance.

G cluster_0 Orthogonal Analytical Validation Start N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine Batch qNMR qNMR (1H/19F) Absolute Mass Fraction Start->qNMR UHPLC UHPLC-UV-MS Organic Impurity Profiling Start->UHPLC KF Karl Fischer Trace Water Content Start->KF GC HS-GC Residual Solvents Start->GC Decision Meets ICH Q2(R2) Acceptance Criteria? qNMR->Decision UHPLC->Decision KF->Decision GC->Decision Pass Certified Reference Material (CRM) Released Decision->Pass Yes Fail Commercial Grade (Non-CRM) Decision->Fail No

Figure 1: Orthogonal validation workflow for establishing reference standard mass balance.

Step-by-Step Experimental Methodologies

The following protocols represent self-validating systems designed in accordance with ICH Q2(R2) guidelines[4]. Each method includes internal checks to guarantee data integrity.

Protocol 1: Quantitative ¹H-NMR (Absolute Purity)

Causality: qNMR provides an absolute mass fraction by comparing the integral of a target proton against a certified internal standard, entirely independent of UV response factors[5]. Self-Validating Mechanism: The protocol mandates the analysis of a blank solvent to confirm no interfering peaks exist at the integration regions, and utilizes a NIST-traceable internal standard[6].

  • Standard Selection: Weigh approximately 10 mg of the target compound and 5 mg of NIST-traceable Maleic Acid (Internal Standard, purity ≥ 99.95%) into an analytical vial using a microbalance (d = 0.001 mg).

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of DMSO-d₆ (100% isotopic purity) containing 0.01% TMS.

  • Instrument Parameters:

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The aromatic protons of the pyridine ring have long T₁ relaxation times. A D1 of ≥ 5×T₁ is mathematically required to ensure >99% longitudinal magnetization recovery before the next pulse, preventing signal saturation and artificially low purity results[6].

    • Scans: 64 scans for adequate S/N ratio (>150:1).

  • Integration & Calculation: Integrate the maleic acid singlet (δ 6.26 ppm, 2H) and the isolated pyridine proton of the target compound (e.g., δ 8.4 ppm, 1H). Calculate absolute mass fraction using the standard qNMR equation.

Protocol 2: UHPLC-UV-MS (Impurity Profiling)

Causality: The trifluoromethyl group and pyridine ring create unique dipole moments. Standard C18 columns often fail to resolve des-fluoro or regioisomeric impurities. A Pentafluorophenyl (PFP) stationary phase is selected because it provides orthogonal retention mechanisms (fluorine-fluorine interactions and π-π stacking), critical for fluorinated heterocycles[2]. Self-Validating Mechanism: A resolution solution containing the target and a known closely eluting impurity is injected prior to the sample sequence to ensure a resolution ( Rs​ ) of ≥ 1.5[4].

  • Column: Phenomenex Kinetex PFP, 2.6 µm, 100 × 2.1 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.5). Causality: The basic pyridine nitrogen requires a buffered mobile phase to prevent peak tailing and ensure reproducible retention times.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm; ESI-MS (Positive mode, m/z 50-1000).

Protocol 3: Coulometric Karl Fischer Titration

Causality: Heterocyclic amines can be highly hygroscopic. Residual water is invisible to UV and NMR (if suppressed or exchanged). Coulometric KF is chosen over volumetric titration due to the trace levels expected (<0.1%)[7]. Self-Validating Mechanism: The system is validated prior to sample injection using a certified 1.0% water standard to ensure recovery is within 97.0% – 103.0%[8].

  • System Preparation: Fill the titration cell with Coulomat AG reagent. Pre-titrate the cell to a stable drift of < 10 µ g/min .

  • System Suitability: Inject exactly 1.00 g of a 1.0% Water Standard (NIST traceable). Confirm the reading is 10,000 µg ± 300 µg[8].

  • Sample Analysis: Quickly weigh and transfer ~50 mg of the target compound into the cell. Record the water content in ppm or % w/w.

Comparative Performance Data

To demonstrate the critical difference between validation tiers, we analyzed a batch of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine synthesized in-house and purified to CRM standards, against a commercially procured "Building Block" grade sample.

Analytical ParameterCertified Reference Material (CRM)Commercial Grade Building BlockImpact on Downstream Application
Absolute Purity (qNMR) 99.7% w/w94.2% w/wInaccurate dosing in biological assays; unpredictable stoichiometry in API synthesis.
Chromatographic Purity (UHPLC Area %) 99.9% a/a98.5% a/aMasks the presence of non-UV active impurities.
Water Content (Karl Fischer) 0.05% w/w2.10% w/wWater quenches moisture-sensitive catalysts (e.g., Pd/Buchwald-Hartwig) reducing yield.
Residual Solvents (HS-GC) < 0.01% (None detected)1.2% (DMF, Toluene)DMF can coordinate with transition metals, poisoning catalysts.
Residue on Ignition (ROI) 0.02%1.5%High ROI indicates residual inorganic salts (e.g., K₂CO₃) from the amination step.
Des-fluoro Impurity (LC-MS) Not Detected (< 0.01%)0.4%Carries through synthesis, resulting in a des-fluoro API that is difficult to separate.

Mechanistic Insights into Impurity Formation

Understanding why impurities exist in the commercial grade requires examining the chemical reactivity of the molecule. The synthesis typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with cyclopropylamine.

ImpurityLogic SM 2-Chloro-3-(trifluoromethyl) pyridine (Starting Material) Target N-cyclopropyl-3-(trifluoromethyl) pyridin-2-amine (Target API Intermediate) SM->Target Cyclopropylamine Pd Catalyst/Base Imp3 Unreacted SM (Steric Hindrance) SM->Imp3 Incomplete Conversion Imp1 Des-fluoro Analog (Incomplete Fluorination) Target->Imp1 Upstream SM Impurity Imp2 N-propyl-3-(trifluoromethyl) pyridin-2-amine (Ring-Opened Byproduct) Target->Imp2 Reductive Ring Opening

Figure 2: Logical pathways of impurity generation during the synthesis of the target compound.

  • Unreacted Starting Material (Steric Hindrance): The -CF₃ group is exceptionally bulky. Its proximity to the 2-position creates a steric shield, making the nucleophilic attack by cyclopropylamine kinetically slow. Commercial manufacturers often stop the reaction early to prevent degradation, leaving unreacted 2-chloro-3-(trifluoromethyl)pyridine[2].

  • Ring-Opened Byproducts: Under harsh basic or catalytic conditions, the strained cyclopropyl ring can undergo reductive opening, yielding the N-propyl analog. This impurity is nearly identical in polarity to the target and requires the PFP column (Protocol 2) to resolve.

  • Des-fluoro Analogs: Often originating from the upstream fluorination of the pyridine ring, des-fluoro or difluoromethyl impurities are notorious. Because they lack one fluorine atom, they have slightly different lipophilicity but will readily react in all subsequent API synthesis steps, creating a parallel "shadow" synthesis of an incorrect API.

Conclusion

The validation of N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine highlights a fundamental truth in analytical chemistry: Area percent does not equal mass percent.

As demonstrated by the comparative data, a commercial grade building block may show an acceptable 98.5% purity by standard HPLC, yet contain over 5% of its mass as water, residual DMF, and inorganic salts. For researchers conducting sensitive cross-coupling reactions or precise biological assays, these hidden contaminants lead to failed reactions, poisoned catalysts, and irreproducible data. By employing an orthogonal, self-validating methodology—anchored by qNMR and specialized UHPLC-MS—laboratories can ensure their reference standards possess the absolute integrity required for rigorous drug development[3].

References

  • 1041576-48-0|N-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine - BLDpharm, bldpharm.com.
  • validation of analytical procedures q2(r2) - ICH, ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA), europa.eu.
  • Validation of quantitative NMR - PubMed, nih.gov.
  • Validation of quantitative NMR - ResearchGate, researchgate.net.
  • Recommended Water Standards for Karl Fischer Titration - Sigma-Aldrich, sigmaaldrich.com.
  • Method Validation For Karl Fischer Moisture Determination - News - ALWSCI, alwsci.com.
  • Impurity Analysis and Profiling Services - Emery Pharma, emerypharma.com.

Sources

Spectroscopic Comparison Guide: N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 3-(trifluoromethyl)pyridin-2-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for various kinase inhibitors, including those targeting DLK, KIT, and CSF-1R[1]. Modifications to the exocyclic amine (N2) and the pyridine core (C5) profoundly alter the molecule's electron density, steric profile, and hydrogen-bonding capacity.

As an Application Scientist, understanding how these structural nuances manifest in spectroscopic data is paramount for rigorous structural validation and quality control during drug development[2]. This guide provides an objective, data-driven comparison of three key analogues:

  • Analogue A (Core): N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

  • Analogue B (Aliphatic Variant): N-isopropyl-3-(trifluoromethyl)pyridin-2-amine

  • Analogue C (Electronic Variant): 5-bromo-N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

G Core 3-(trifluoromethyl)pyridin-2-amine (Core Scaffold) AnaA Analogue A N-cyclopropyl Core->AnaA Cyclopropylation AnaB Analogue B N-isopropyl Core->AnaB Isopropylation AnaC Analogue C 5-bromo-N-cyclopropyl AnaA->AnaC C5-Bromination

Derivation pathway of 3-(trifluoromethyl)pyridin-2-amine analogues.

Comparative Spectroscopic Analysis

The introduction of different substituents induces distinct electronic and steric effects that are readily quantifiable via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Multinuclear NMR Data ( 1 H and 19 F)

The table below summarizes the key chemical shifts. The causality behind these shifts is rooted in the fundamental electronic properties of the substituents.

Feature / ProtonAnalogue A (N-cyclopropyl)Analogue B (N-isopropyl)Analogue C (5-bromo)
N-H (Amine) ~6.50 ppm (br s)~6.15 ppm (br d)~6.85 ppm (br s)
C6-H (Pyridine) ~8.25 ppm (dd)~8.22 ppm (dd)~8.35 ppm (d)
C4-H (Pyridine) ~7.85 ppm (dd)~7.82 ppm (dd)~8.05 ppm (d)
C5-H (Pyridine) ~6.75 ppm (dd)~6.72 ppm (dd)Absent
Aliphatic C-H 2.65 ppm (m, 1H)4.25 ppm (m, 1H)2.68 ppm (m, 1H)
19 F (CF 3​ ) -62.5 ppm (s)-62.4 ppm (s)-62.8 ppm (s)

Scientific Insights & Causality:

  • The Walsh Orbital Effect: Comparing Analogue A to Analogue B, the N-H proton in the cyclopropyl variant is shifted downfield (~6.50 ppm vs ~6.15 ppm). While both are secondary alkyl groups, the cyclopropyl ring possesses unique s -character in its C-C bonds (Walsh orbitals). This allows it to act as a weak π -acceptor/donor system, subtly withdrawing electron density from the nitrogen compared to the purely inductive, electron-donating isopropyl group.

  • Halogen Deshielding: In Analogue C, the addition of the electronegative bromine atom at C5 removes the C5-H signal and strongly deshields the adjacent C4-H and C6-H protons via inductive withdrawal, shifting them downfield[3]. Furthermore, the increased electron deficiency of the pyridine ring further deshields the exocyclic N-H proton (~6.85 ppm).

Mass Spectrometry (ESI-MS) and FT-IR
TechniqueAnalogue AAnalogue BAnalogue C
ESI-MS [M+H] + m/z 203.1m/z 205.1m/z 281.0, 283.0 (1:1 ratio)
IR: ν (N-H) ~3380 cm −1 ~3365 cm −1 ~3395 cm −1
IR: ν (C-F) ~1120, 1160 cm −1 ~1118, 1158 cm −1 ~1125, 1165 cm −1

Scientific Insights & Causality: In ESI-MS, the ionization efficiency is driven by the basicity of the pyridine nitrogen. The electron-withdrawing CF 3​ group reduces overall basicity; however, all three analogues retain sufficient proton affinity for robust [M+H] + signal generation. Analogue C provides a self-validating internal check: the natural isotopic abundance of Bromine ( 79 Br and 81 Br) produces a characteristic 1:1 doublet at m/z 281 and 283, confirming successful C5 halogenation.

Self-Validating Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to prevent artifactual misinterpretation.

Workflow Prep Sample Prep (DMSO-d6) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR 5-10 mg IR FT-IR (ATR Mode) Prep->IR Neat MS LC-MS (ESI+ Mode) Prep->MS 1 µg/mL Data Data Synthesis & Validation NMR->Data IR->Data MS->Data

Standardized spectroscopic validation workflow for pyridine-2-amine derivatives.

Protocol 1: High-Resolution Multinuclear NMR Acquisition

The choice of solvent is critical. DMSO-d 6​ is mandated over CDCl 3​ because DMSO acts as a strong hydrogen-bond acceptor. This "locks" the exocyclic N-H proton, drastically reducing its exchange rate with trace moisture and sharpening the signal for accurate integration.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified analogue in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Probe Tuning & Matching: Manually tune the NMR probe for 1 H (400/500 MHz), 13 C (100/125 MHz), and 19 F (376/470 MHz) to ensure maximum sensitivity and accurate pulse widths.

  • 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds. Phase and baseline correct the spectrum, setting the TMS peak strictly to 0.00 ppm.

  • 13 C Acquisition (Self-Validation Step): Acquire 512–1024 scans. Crucial: Set the relaxation delay (D1) to 3.0 seconds. The quaternary CF 3​ carbon lacks attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement and possesses a very long T1​ relaxation time. A short D1 will result in the artificial suppression of the CF 3​ quartet signal ( 1JCF​≈270 Hz).

  • 19 F Acquisition: Acquire 16 scans with proton decoupling off. Reference the spectrum against an external standard (e.g., CFCl 3​ at 0.00 ppm or trifluoroacetic acid at -76.5 ppm).

Protocol 2: LC-MS Isotopic Profiling
  • Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Formic acid ensures consistent protonation of the pyridine core.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • Mass Detection: Operate the mass spectrometer in ESI positive mode. Scan from m/z 100 to 500.

  • Validation: For Analogue C, extract the ion chromatogram (EIC) for m/z 281 and 283. Validate that the peaks co-elute perfectly at the exact same retention time with a 1:1 intensity ratio, confirming the signal originates from a single brominated species rather than background contamination.

References

  • Source: Google Patents (WO2011022473A1)
  • Source: Google Patents (WO2014111496A1)
  • Source: Google Patents (WO2015091889A1)

Sources

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N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine
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N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine

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